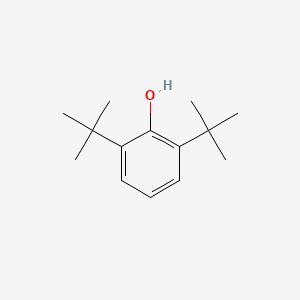







|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[S-:16][C:17]#[N:18].[NH4+]>CO>[CH3:12][C:11]([C:7]1[CH:8]=[C:9]([S:16][C:17]#[N:18])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])[CH3:13] |f:1.2|
|


|
Name
|
|
|
Quantity
|
474 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
76.12 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[NH4+]
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a three-necked, round bottom 5 L flask, equipped with a mechanical stirrer, gas inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
Maintaining the temperature at 0° to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
chlorine gas was slowly bubbled through the mixture for about 1 hour whereupon the reaction mixture
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
Ammonia was then bubbled through the reaction for about 1-1/2 hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction mixture at a temperature of between 0° to 10° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for an additional hour at 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
poured into 2 L
|
|
Type
|
DISTILLATION
|
|
Details
|
of cold distilled water and refrigerated overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was decanted
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated from water
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried for 2 days over phosphorous pentoxide
|
|
Duration
|
2 d
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting gummy yellow solid was recrystallized from pentane
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |